2,2,4-Trimethylpentane-1,5-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
InChI Key |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)CO)CO |
Origin of Product |
United States |
Advanced Derivatization and Functionalization of the Chemical Compound
The chemical structure of 2,2,4-trimethylpentane-1,5-diol, featuring two primary hydroxyl (-OH) groups and a branched hydrocarbon backbone, allows for a variety of derivatization and functionalization reactions. These modifications are pivotal for tailoring the molecule's properties for specific applications. The primary hydroxyl groups are accessible for reactions typical of alcohols, such as esterification and etherification.
Esterification, the reaction of the diol with carboxylic acids or their derivatives (like acyl chlorides or anhydrides), leads to the formation of mono- or di-esters. These reactions can be catalyzed by acids and are fundamental in producing polyester (B1180765) precursors and plasticizers. The bulky trimethylpentane structure can impart unique solubility and viscosity characteristics to the resulting esters.
Etherification, commonly achieved through methods like the Williamson ether synthesis, involves the reaction of the diol's alkoxide form with an alkyl halide. libretexts.orgrcub.ac.in This process can be used to introduce a wide range of functional groups, thereby modifying the polarity, reactivity, and thermal stability of the parent diol. For instance, reacting the diol with epichlorohydrin (B41342) would yield glycidyl (B131873) ethers, which are valuable reactive intermediates.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reactant | Functional Group Introduced | Potential Product Class |
| Esterification | Carboxylic Acid / Acyl Chloride | Ester | Polyesters, Plasticizers |
| Etherification | Alkyl Halide / Epoxide | Ether | Glycidyl Ethers, Polyether Polyols |
| Urethane (B1682113) Formation | Diisocyanate | Urethane | Polyurethanes |
Design and Synthesis of Advanced Linkers and Cross Linking Agents
The bifunctional nature of 2,2,4-trimethylpentane-1,5-diol makes it a suitable building block for creating advanced linkers and cross-linking agents. Cross-linking is the process of forming chemical bonds to connect polymer chains, creating a three-dimensional network that enhances material properties. googleapis.com
To function as a cross-linker, the diol must be derivatized to contain reactive ends capable of polymerizing or bonding with a polymer matrix. A common strategy involves reacting the diol with molecules that contain multiple reactive sites. For example, reaction with an excess of a diisocyanate would yield a prepolymer with terminal isocyanate groups. This derivative can then act as a cross-linking agent in polyurethane or other polymer systems that have active hydrogen atoms.
Another approach is to convert the hydroxyl groups into other reactive functionalities, such as acrylates or methacrylates, by reacting the diol with acrylic acid or methacrylic acid. The resulting diacrylate or dimethacrylate monomer can be incorporated into polymer chains and subsequently cross-linked through free-radical polymerization, often initiated by UV light or heat. The branched structure of the this compound core would influence the flexibility and spacing of the cross-links, impacting the final material's mechanical properties.
Table 2: Synthesis of Potential Cross-linking Agents from this compound
| Cross-linker Type | Synthesis Reactant | Reactive End-Group | Application |
| Diisocyanate Prepolymer | Diisocyanate (e.g., MDI, TDI) | Isocyanate (-NCO) | Polyurethane Systems |
| Diacrylate/Dimethacrylate | Acrylic/Methacrylic Acid | Acrylate/Methacrylate | UV-curable Resins, Coatings |
| Diepoxide | Epichlorohydrin (B41342) | Epoxide (Glycidyl Ether) | Epoxy Resins, Adhesives |
Exploration of Polyfunctional Derivatives for Material Science Applications
Role as a Monomer in Polymer Synthesis
This compound and its isomers are utilized as diol monomers in condensation polymerization reactions. savemyexams.com These reactions involve the formation of ester or urethane linkages to create long polymer chains. The bulky trimethylpentane backbone introduces steric hindrance, which can affect polymerization kinetics and the final properties of the polymer.
Polyesters are a significant class of polymers formed from the reaction of diols and dicarboxylic acids. savemyexams.com The inclusion of this compound or its isomers in polyester synthesis has been a subject of research to tailor polymer properties.
The control of molecular weight in the synthesis of polyester diols is critical as it directly influences the mechanical and thermal properties of the final polymer. For polyester diols intended as monomers for thermoplastic poly(ester urethane)s (TPEUs), molecular weights typically range from 1000 to 5000 g/mol . google.comgoogle.com Achieving a specific molecular weight can be accomplished by stopping the reaction at a designated time. google.com However, this can leave reactive end-groups that may continue to react, altering the polymer's molecular weight. google.com A more controlled approach involves using a stoichiometric imbalance of the monomers. google.com
Operating under conditions of stoichiometric imbalance, where one of the monomers is in excess, is a key strategy for controlling polyester chain growth. google.com When the diol, such as 2,2,4-trimethylpentane-1,3-diol, is used in excess, the polymerization proceeds until the dicarboxylic acid is completely consumed. google.com This results in polymer chains that are terminated with alcohol groups, preventing further polycondensation and providing control over the final molecular weight. google.com The kinetics of polymerization with unequal diacid and diol concentrations are indicative of how stoichiometric imbalance affects molecular weight growth. google.comgoogle.com However, this process can be complicated by the volatilization of monomers or the precipitation of polymer segments, which can impact the molecular weight and polydispersity index (PDI) of the polyester. google.com
Table 1: Impact of Stoichiometric Ratio on Polyester Diol Synthesis (Note: This table is a representative example based on general principles of polyesterification and does not represent specific experimental data for this compound without more targeted literature.)
| Diacid:Diol Ratio | Expected Average Molecular Weight | Predominant End Group |
| 1:1.1 | Lower | Hydroxyl (-OH) |
| 1:1.05 | Higher | Hydroxyl (-OH) |
| 1:1 | Highest (theoretically) | Mixed |
| 1.05:1 | Higher | Carboxyl (-COOH) |
| 1.1:1 | Lower | Carboxyl (-COOH) |
The synthesis of linear polyesters is often complicated by competing side reactions. google.comgoogle.com One such reaction is intramolecular cyclization, where a terminal hydroxyl group reacts with an internal ester group or a terminal carboxylic acid on the same chain. google.comgoogle.com Another significant side reaction is the alcoholysis of polyester groups of one chain by the terminal hydroxyl group of another, leading to the breakdown of the polymer. google.comgoogle.com The formation of low molecular weight volatile or cyclic oligomers is also a concern as it affects the molecular weight and PDI. google.com The choice of catalyst can significantly influence the occurrence of these side reactions. researchgate.net For instance, in the synthesis of polyester itaconates, the catalyst choice was found to be crucial in suppressing undesirable side reactions that could lead to gelation. researchgate.net
2,2,4-Trimethyl-1,3-pentanediol (B51712) is used as an intermediate in the production of polyurethanes, contributing to the flexibility and durability of the final products, which include foams, coatings, and adhesives. ontosight.ainih.gov Polyurethanes are synthesized through the reaction of diisocyanates with polyols, which can include diols like 2,2,4-trimethylpentane-1,3-diol. mjbas.com The properties of the resulting polyurethane can be tailored by modifying the chemical structure of the diol and diisocyanate monomers. mjbas.com For instance, hydrophilic polyurethanes can be created by incorporating diols with ionic or non-ionic hydrophilic groups, making them suitable for biomedical applications. mjbas.com
Copolymerization, the process of polymerizing two or more different monomers, is a versatile method for creating polymers with a wide range of properties. 2,2,4-Trimethylpentane-1,3-diol is listed as a monomer that can be used in the formation of trimellitic anhydride (B1165640) copolymers, which function as film formers in cosmetics. cir-safety.org These copolymers are highly branched polyesters. cir-safety.org In the broader context of polyester synthesis, various diols can be used as comonomers to modify the properties of the resulting polymer. For example, polyester resins can be modified by incorporating up to 20 wt% of a diol other than the primary diol. google.com
The synthesis of random copolymers of isobutylene (B52900) with other monomers has been studied using initiators like 2-chloro-2,4,4-trimethylpentane. researchgate.netresearchgate.net These studies investigate the influence of monomer feed ratios on the molecular weight and molecular weight distribution of the resulting copolymer. researchgate.netresearchgate.net The structure of the monomers and the polymerization conditions can significantly affect the copolymer's properties and potential applications. researchgate.net
Copolymerization Studies with Other Monomers
Application in Specialty Polymer Formulations
This compound serves as a critical building block, or intermediate, in the synthesis of various polymer resins and elastomers. sigmaaldrich.com Its incorporation into polymer chains imparts unique properties due to its branched structure.
The diol is listed as a suitable low molecular weight component for creating the soft segment of spandex-type segmented polyurethane/urea elastomers. cmu.edu In this application, it is part of a polyol blend that reacts with an isocyanate to form an isocyanate-terminated prepolymer, which is then chain-extended to produce the final elastomer. cmu.edu The use of such diols is crucial for tailoring the physical properties of the resulting spandex fibers. cmu.edu
Furthermore, this diol is employed as an intermediate in the production of polyester polyols, which are themselves key precursors for manufacturing polyurethane resins. sigmaaldrich.comresearchgate.net
Table 1: Application of this compound in Polymer Synthesis
| Polymer Type | Role of this compound | Resulting Product |
|---|---|---|
| Polyurethane/Urea Elastomers | Low molecular weight diol in polyol blend | Spandex Fibers cmu.edu |
| Polyurethane Resins | Intermediate for Polyester Polyols | Polyurethane Resins sigmaaldrich.comresearchgate.net |
This compound and its ester derivatives are widely used in the formulation of coatings and adhesives, where they function as coalescing agents, plasticizers, and humectants. nih.gov The diisobutyrate ester of the related 2,2,4-trimethyl-1,3-pentanediol is noted for its use in adhesives and sealants, coating products, and fillers. nih.gov
In adhesive and sealant applications, these compounds can improve the flexibility, tackiness, and moisture resistance of the final product. For instance, this compound is mentioned as a potential diol component in the synthesis of polyisocyanate prepolymers used in fast-setting one-component polyurethane adhesives. researchgate.netgoogleapis.com
The inherent structure of trimethylpentane diols contributes to the stability of polymer formulations. The branched aliphatic chain of 2,2,4-trimethyl-1,3-pentanediol enhances its stability and reduces the tendency to crystallize, which is beneficial for maintaining fluidity and consistency in liquid formulations like coatings and adhesives. researchgate.net
Derivatives also play a key role in stability. For example, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate can reduce the viscosity of PVC plastisols and increase the stability of the solution's viscosity over time. nih.gov This prevents the unwanted mixing of air bubbles into the solution during processing, leading to a smoother surface on the final product. nih.gov
The most significant application of a derivative of this chemical family in coatings is as a coalescing agent. Specifically, 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (commercially known as Texanol™) is a premier coalescing agent for latex paints. rsc.orgcmu.edu
A coalescing agent's primary function is to enable the formation of a continuous, uniform film when a water-based latex paint dries. It temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT) to below the application temperature. cmu.edu This allows the hard polymer spheres to soften, fuse together, and form a coherent film. cmu.edu
The mechanism and efficiency of these coalescing agents are linked to their solubility properties. The high efficiency of agents like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is attributed to their low water solubility. cmu.eduuni-bayreuth.de This hydrophobicity causes the agent to partition from the water phase and be preferentially absorbed by the organic polymer particles. uni-bayreuth.de As water evaporates during the drying process, the coalescent becomes concentrated in and around the polymer particles, effectively lowering the polymer's glass transition temperature (Tg) and facilitating film formation. cmu.edu After the film has formed, the coalescent slowly evaporates, allowing the film to regain its original hardness and durability.
Table 2: Properties of Coalescing Agents Related to this compound
| Coalescing Agent | Water Solubility | Mechanism of Action | Key Benefit |
|---|---|---|---|
| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate | 0.12 wt. % uni-bayreuth.de | Partitions into polymer particles due to low water solubility, reducing MFFT. cmu.eduuni-bayreuth.de | High efficiency in promoting film formation in latex coatings. cmu.edu |
Use in Coatings and Adhesives Formulations
Viscosity Control in Polymer Systems
The unique molecular structure of this compound (TMPD) and its derivatives plays a significant role in controlling the viscosity of various polymer systems. The branched nature of TMPD, with its methyl groups, disrupts the close packing of polymer chains. This structural feature is particularly advantageous in applications where lower viscosity is desirable for processing, such as in plastisols, rotomolding, and rotocasting operations.
A derivative of a related compound, 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB), is noted as the lowest viscosity additive available for the flexible PVC industry. It is fully compatible with PVC in all proportions and is often blended with general-purpose plasticizers. This compatibility allows for the addition of more fillers into the plastisol, which can lead to cost savings.
In the context of polyester synthesis, the intrinsic viscosity (It.V.) is a critical parameter. The production of high It.V. polyester polymers in the melt phase can be challenging due to degradation reactions that form byproducts like acetaldehyde. google.com While not directly focused on this compound, studies on related polyester systems highlight the importance of diol selection in managing melt viscosity and final polymer properties. google.com The use of various diols, including branched structures, can influence the reaction kinetics and the final intrinsic viscosity of the polyester. google.com
The table below illustrates the effect of different diols on the viscosity of polyester polyols, highlighting the role of molecular structure in determining final resin viscosity.
| Diol Used | Resulting Hydroxyl # | Viscosity (cPs) | Observations |
| MPDiol (2-Methyl-1,3-propanediol) | 225 | 2,700 | Primary hydroxyl with a branched backbone, leading to hybrid properties. |
| 1,3-Propanediol (1,3-PDO) | 225 | 2,900 | Linear primary diol. |
| 1,4-Butanediol (1,4-BDO) | 211 | 3,900 | Lower hydroxyl number due to side reactions, resulting in higher viscosity. |
| Trimethylpentane diol (TMPD Glycol) | 212 | 10,000 | Significant side reactions leading to a broader molecular weight distribution and higher viscosity. |
This data is illustrative and based on findings for a related trimethylpentane diol, highlighting general principles of how diol structure affects polymer viscosity.
Structure-Property Relationships in Polymeric Materials Derived from the Compound
The chemical structure of the monomers used in polymerization is a primary determinant of the properties of the resulting polymer. ksu.edu.sa For polymers derived from this compound, its branched and asymmetrical structure imparts specific characteristics to the final material.
The presence of methyl groups along the polymer backbone, introduced by the TMPD monomer, hinders the close packing of polymer chains. This disruption of crystallinity leads to polymers that are less likely to crystallize upon aging, thereby enhancing the shelf life of products like coatings by preventing haziness or the formation of particulates.
In polyurethane systems, the use of a related branched diol, 2-methyl-1,3-propanediol (B1210203) (MPDiol), results in polyurethanes with a unique combination of properties. lyondellbasell.com These materials exhibit characteristics of both long-chain and branched polymers. lyondellbasell.com The primary hydroxyl groups of the diol ensure rapid curing, similar to linear diols, while the branched backbone contributes to hardness and durability. lyondellbasell.com For instance, polyurethane films based on MPDiol have shown high pencil hardness, a feature typically associated with branched systems. lyondellbasell.com
Systematic studies in polymer science have consistently shown that the introduction of bulky side groups, such as the methyl groups in TMPD, influences the polymer's thermal and mechanical properties. scispace.com For example, the tacticity of vinyl polymers, which relates to the stereochemical arrangement of these side groups, significantly affects properties like the glass transition temperature (Tg). scribd.com While TMPD is not a vinyl monomer, the principle of how side groups affect chain packing and intermolecular forces is analogous.
The table below summarizes the relationship between the structural features of diols and the resulting polymer properties, drawing on principles from related systems.
| Structural Feature | Influence on Polymer Properties | Example Effect |
| Branched Backbone | Disrupts chain packing, reduces crystallinity. | Prevents crystallization in coatings, leading to longer shelf life. |
| Primary Hydroxyl Groups | High reactivity. | Fast curing rates in polyurethane systems. lyondellbasell.com |
| Asymmetrical Structure | Hinders the formation of ordered crystalline structures. | Results in amorphous or semi-crystalline polymers with good flexibility. |
| Bulky Methyl Groups | Increases steric hindrance, restricts chain mobility. | Contributes to increased hardness and rigidity in the final polymer. |
Thermoplastic Elastomers and Biodegradable Polymers Incorporating the Diol
This compound and its derivatives have potential applications in the formulation of both thermoplastic elastomers (TPEs) and biodegradable polymers.
Thermoplastic Elastomers:
TPEs derive their elastomeric properties from physical crosslinks formed by crystalline hard segments within a soft, amorphous matrix. d-nb.info The incorporation of diols with specific structures into the hard segment can significantly influence the thermal and mechanical properties of the TPE. d-nb.info While direct research on this compound in this specific application is not widely published, the principles of TPE design suggest that its branched structure could be used to modify the crystallinity and melting temperature of the hard segments. This would allow for the fine-tuning of properties such as hardness, flexibility, and processing temperature. The use of various diols is a known strategy to create TPEs with a wide range of performance characteristics. google.comepo.org
Biodegradable Polymers:
The development of biodegradable polymers is a growing field aimed at reducing the environmental impact of plastics. diva-portal.org Aliphatic polyesters are a major class of biodegradable plastics, and their degradation is facilitated by the presence of ester bonds in the polymer backbone that can be hydrolyzed. diva-portal.org The inclusion of diols like this compound in polyester formulations can impact the biodegradability of the resulting material. The structure of the diol influences the accessibility of the ester linkages to water and enzymes, thereby affecting the rate of degradation.
Research into biodegradable polymers has explored the use of various diols to create materials with tailored degradation profiles and mechanical properties. googleapis.comgoogle.com For example, the copolymerization of different bio-based diols can transform brittle homopolymers into elastic materials. rsc.org The specific structure of the diol can play a crucial role in the mechanical performance and elasticity of the resulting copolymer. rsc.org
The following table outlines the potential roles of this compound in these polymer classes based on established principles.
| Polymer Class | Potential Role of this compound | Anticipated Effect on Properties |
| Thermoplastic Elastomers | Modifier for the hard segment. | Alters crystallinity, melting point, and hardness. |
| Biodegradable Polymers | Comonomer in aliphatic polyesters. | Influences the rate of hydrolysis and mechanical properties of the biodegradable plastic. |
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate |
| Acetaldehyde |
| 2-Methyl-1,3-propanediol |
| 1,3-Propanediol |
| 1,4-Butanediol |
| Polyvinyl chloride |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatography is a fundamental technique for separating components within a mixture, making it indispensable for the analysis of 2,2,4-trimethylpentane-1,5-diol. nih.govjournalagent.com This is often achieved through methods like gas chromatography and high-performance liquid chromatography, which are tailored to the specific properties of the compound and the analytical goals. journalagent.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method for the separation and identification of volatile and semi-volatile compounds. In the context of this compound and its derivatives, GC-MS provides high-resolution separation and definitive mass-based identification.
For instance, the analysis of 3-monochloropropane-1,2-diol (3-MCPD) in various food matrices often involves derivatization followed by GC-MS analysis. shimadzu.comiteh.ai A common derivatizing agent is N-heptafluorobutyrylimidazole (HFBI), which enhances the volatility and chromatographic behavior of the diol. shimadzu.com The sample, after derivatization, is often extracted into an organic solvent like 2,2,4-trimethylpentane (B7799088) before injection into the GC-MS system. shimadzu.comiteh.ai The mass spectrometer then detects characteristic fragment ions, allowing for sensitive and specific quantification. shimadzu.com
In other applications, GC-MS is used to identify and quantify isomers of trimethylpentanediol. For example, the analysis of 2,2,4-trimethylpentane-1,3-diol monoisobutyrate has been demonstrated using GC/MS. tajhizkala.ir The separation of different isomers is critical as their physical and chemical properties can vary significantly. Chiral gas-liquid chromatography (GLC) with specialized columns can even be used to resolve enantiomers of trimethylpentanediol derivatives.
The selection of the stationary phase in the gas chromatography column is crucial for achieving good separation. Non-polar or medium-polar columns are often used for the analysis of diols and their derivatives. The operating conditions, such as the temperature program and carrier gas flow rate, are optimized to ensure efficient separation and sharp peaks.
Spectroscopic Characterization Methods
Spectroscopic techniques are instrumental in elucidating the molecular structure of this compound and identifying its various isomers. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are two of the most powerful tools for this purpose.
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H and C-O stretching vibrations of the hydroxyl groups, as well as C-H stretching and bending vibrations of the alkyl backbone. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules, including the connectivity of atoms and their spatial arrangement. Both ¹H and ¹³C NMR are used to characterize this compound and distinguish it from its isomers. acs.orgacs.org
In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons provide a wealth of structural information. The protons of the hydroxyl groups will appear as a broad singlet, while the protons on the carbon backbone will exhibit complex splitting patterns due to coupling with neighboring protons. The integration of the signals corresponds to the number of protons in each environment.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, the presence of a chiral center can lead to the non-equivalence of certain carbon atoms, resulting in more signals than might be naively expected. acs.orgacs.org This phenomenon is crucial for distinguishing between different stereoisomers. The chemical shifts of the carbon atoms attached to the hydroxyl groups are particularly informative. Discrepancies in the literature regarding the exact number and assignment of ¹³C signals for 2,2,4-trimethylpentane-1,3-diol highlight the complexity of interpreting these spectra and the importance of using appropriate solvents and analytical techniques to resolve accidental equivalences. acs.orgacs.org
Table 1: Analytical Techniques for this compound
| Analytical Technique | Primary Application | Key Information Provided |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile derivatives | Retention time, mass-to-charge ratio of fragments |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile compounds | Retention time, quantification with appropriate detector |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H and C-O bonds |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and isomer identification | Chemical shifts, coupling constants, number of unique nuclei |
Advanced Volumetric and Compressibility Studies of Mixtures Containing Related Compounds
The thermodynamic properties of mixtures containing isomers of trimethylpentane provide valuable insights into intermolecular interactions and the physical behavior of these systems. Studies on the volumetric and compressibility properties of such mixtures are essential for process design and optimization in various industries.
Research has been conducted on the densities and speeds of sound of ternary and binary mixtures containing 2,2,4-trimethylpentane (isooctane) at various temperatures. researchgate.net From these experimental data, excess molar volumes, excess isentropic compressibilities, and excess isobaric thermal expansivities can be calculated. researchgate.net These excess properties quantify the deviation of the real mixture from ideal behavior and provide information about the nature and strength of interactions between the component molecules.
For example, studies on mixtures of 2,2,4-trimethylpentane with alcohols like butan-1-ol have shown both positive and S-shaped excess molar volume curves, indicating complex intermolecular interactions. researchgate.net The experimental data can be correlated using equations like the Redlich-Kister equation for binary mixtures, and various polynomial equations for ternary systems. researchgate.netacs.org Furthermore, thermodynamic models such as the Extended Real Associated Solution (ERAS) model can be applied to analyze the experimental excess molar volumes and gain a deeper understanding of the association and interaction phenomena in these mixtures. researchgate.net
Method Validation and Quantification Strategies for Trace Analysis
Detailed research findings, including data on method validation and quantification strategies for the trace analysis of this compound, are conspicuously absent from published literature. While this compound, identified with the CAS number 3465-14-3, is listed in chemical supplier catalogs and mentioned in several patents as a potential diol for the synthesis of various polymers and fabric softening compositions, no specific studies outlining its analytical determination have been found. google.comgoogle.comgoogle.comgoogle.com
Consequently, the creation of data tables detailing method validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision for this specific compound is not possible. Furthermore, established quantification strategies, including the use of internal or external standards for its trace analysis, have not been described in the available literature.
In contrast, extensive analytical data exists for the related compound, 2,2,4-trimethyl-1,3-pentanediol (B51712) (CAS 144-19-4), and its monoisobutyrate derivative, known commercially as Texanol. Studies on these compounds describe their detection and quantification in various matrices, often employing techniques like gas chromatography-mass spectrometry (GC-MS). However, due to the structural differences between the 1,3-diol and the 1,5-diol isomers, these methods cannot be assumed to be directly applicable to this compound without specific validation.
The absence of dedicated analytical literature for this compound suggests that it may be a compound of limited commercial production or research interest compared to its isomers, resulting in a lack of developed and published analytical methods.
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Simulation of the Chemical Compound's Reactivity
Molecular modeling and simulation techniques are instrumental in understanding the dynamic behavior and reactivity of 2,2,4-trimethylpentane-1,5-diol. These methods allow for the exploration of the compound's conformational landscape and its interactions with other molecules, which are key to its chemical behavior.
Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in this compound over time, providing a detailed picture of its flexibility and the accessible conformations in different environments. kcl.ac.uktohoku.ac.jp The presence of multiple methyl groups and two hydroxyl groups suggests a complex potential energy surface with numerous local minima corresponding to different rotational isomers (rotamers). By simulating the molecule in various solvents, it is possible to understand how intermolecular forces, such as hydrogen bonding with solvent molecules, influence its conformational preferences and, consequently, its reactivity. For example, simulations could reveal the propensity of the two hydroxyl groups to form intramolecular hydrogen bonds, which would affect their availability to participate in intermolecular reactions.
Furthermore, MD simulations can be employed to study the interactions of this compound with other chemical species, such as reactants or catalysts. By observing the trajectories of these interacting molecules, researchers can identify favorable binding orientations and estimate the free energy barriers associated with different reaction pathways. This information is crucial for predicting the most likely reaction products and for designing catalysts that can selectively promote desired transformations.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a high level of accuracy in elucidating the electronic structure and reaction mechanisms of molecules like this compound. researchgate.netrsc.orgnih.govresearchgate.netdiva-portal.org These methods can be used to map out the entire potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed, step-by-step description of the reaction mechanism.
For instance, the oxidation of one of the hydroxyl groups in this compound to a carbonyl group can be studied using DFT. Calculations can determine the geometries of the reactant, the transition state, and the product, as well as the activation energy for the reaction. This would allow for a comparison of the reactivity of the primary and tertiary hydroxyl groups, predicting which one is more susceptible to oxidation under specific conditions.
Similarly, the mechanism of esterification can be investigated. Quantum chemical calculations can model the nucleophilic attack of the hydroxyl group on a carboxylic acid or its derivative, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule. The influence of the bulky trimethylpentyl backbone on the accessibility of the hydroxyl groups and the stability of the transition states can be quantified, providing a rationale for the observed regioselectivity of the reaction.
A key aspect that can be explored is the role of intramolecular hydrogen bonding. DFT calculations can quantify the strength of the hydrogen bond between the two hydroxyl groups in various conformations and assess its impact on the acidity of the hydroxyl protons and the nucleophilicity of the oxygen atoms. researchgate.netnih.gov This information is critical for understanding reactions where these properties play a central role.
Prediction of Material Properties from Molecular Structure
Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a molecule with its macroscopic properties. nih.govkg.ac.rsacs.orghnust.edu.cnunlp.edu.ar For this compound, QSPR can be a valuable tool for predicting a range of material properties without the need for extensive experimental measurements.
The first step in developing a QSPR model is to generate a set of molecular descriptors that numerically represent the structural and electronic features of the molecule. For this compound, these descriptors could include topological indices (describing the connectivity of atoms), geometrical descriptors (such as molecular surface area and volume), and quantum chemical descriptors (like dipole moment and partial charges on atoms).
Once a diverse set of descriptors is generated, statistical techniques such as multiple linear regression or machine learning algorithms are used to build a mathematical model that links a specific property (e.g., boiling point, viscosity, or solubility) to a selection of these descriptors. Such models have been successfully developed for predicting the properties of various alcohols and polyols. nih.govkg.ac.rshnust.edu.cn
A hypothetical QSPR model for predicting the flash point of branched diols could be developed using a dataset of known diols. The model might reveal that the flash point is positively correlated with the molecular weight and the number of hydrogen bond donors, and negatively correlated with the degree of branching. Based on such a model, a predicted flash point for this compound could be calculated.
Below is a hypothetical data table illustrating the kind of data that would be used and generated in a QSPR study for predicting the boiling point of similar diols.
| Compound | Molecular Weight ( g/mol ) | Number of OH groups | Branching Index | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |
| 1,5-Pentanediol | 104.15 | 2 | 0.85 | 222 | 220.5 |
| 2-Methyl-1,5-pentanediol | 118.18 | 2 | 1.23 | 230 | 231.2 |
| 2,4-Pentanediol | 104.15 | 2 | 1.50 | 198 | 199.8 |
| 2,2-Dimethyl-1,3-propanediol | 104.15 | 2 | 2.10 | 208 | 207.5 |
| This compound | 146.23 | 2 | 2.75 | N/A | 245.7 |
Note: The Branching Index and Predicted Boiling Point are hypothetical values for illustrative purposes.
Isomerization Studies and Skeletal Rearrangement Mechanisms
The branched structure of this compound makes it a candidate for isomerization and skeletal rearrangement reactions, particularly under acidic conditions where carbocation intermediates can be formed. acs.orgacs.orgchemrxiv.orgnih.gov Computational chemistry is an invaluable tool for exploring the complex potential energy landscapes of these rearrangements.
Upon protonation of one of the hydroxyl groups and subsequent loss of water, a carbocation is formed. Due to the presence of tertiary carbons in the backbone, both secondary and tertiary carbocations can be generated. These carbocations can then undergo a series of rearrangements, including hydride shifts and methyl shifts, to form more stable carbocation intermediates. Computational studies can map out the pathways for these rearrangements, calculating the activation barriers for each step and identifying the most likely rearrangement products.
For example, formation of a carbocation at the C5 position (after loss of the primary hydroxyl group) could be followed by a 1,2-hydride shift from C4 to C5, leading to a more stable tertiary carbocation at C4. Alternatively, a methyl group from C2 could migrate to C3, leading to a different skeletal structure. DFT calculations can be used to compare the energetics of these competing pathways.
Skeletal rearrangements could potentially lead to the formation of cyclic ethers. For instance, if a carbocation is formed at C5, the hydroxyl group at C1 could act as an intramolecular nucleophile, attacking the carbocation to form a substituted tetrahydrofuran (B95107) ring. The feasibility of such cyclization reactions can be assessed by calculating the free energy change and the activation barrier for the cyclization step.
A computational study could systematically explore the network of possible carbocation intermediates and their interconversions, providing a comprehensive picture of the potential isomerization products of this compound under acidic conditions. This knowledge is crucial for controlling the outcome of reactions involving this compound and for understanding potential side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
